molecular formula C11H16N2O2S B11870244 (2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

Cat. No.: B11870244
M. Wt: 240.32 g/mol
InChI Key: BLDWVIFYJWKNPQ-JTDNENJMSA-N
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Description

®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral aziridine derivative with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide typically involves the reaction of benzylamine with N,N-dimethylaziridine-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for ®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted aziridines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: The enantiomer of the compound, which may have different biological activities and properties.

    N-Benzylaziridine: A simpler aziridine derivative without the sulfonamide group, used in similar applications but with different reactivity.

    N,N-Dimethylaziridine: Another related compound, lacking the benzyl group, with distinct chemical and biological properties.

Uniqueness

®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is unique due to its chiral nature and the presence of both benzyl and sulfonamide groups

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

(2R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m1/s1

InChI Key

BLDWVIFYJWKNPQ-JTDNENJMSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@H]1CC2=CC=CC=C2

Canonical SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2

Origin of Product

United States

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